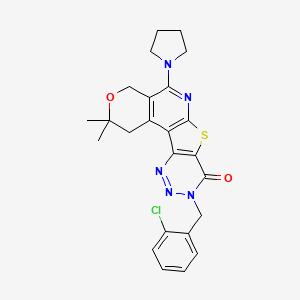![molecular formula C15H20ClNO2 B12616131 1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl)](/img/structure/B12616131.png)
1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxaspiro[45]decane-8-methanamine, 8-(3-chlorophenyl) is a spiro compound that features a unique structure with a spiro linkage between a dioxaspirodecane ring and a methanamine group substituted with a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl) typically involves the formation of the spiro linkage through a cyclization reaction. One common method involves the reaction of a suitable precursor, such as a 1,4-dioxaspirodecane derivative, with a chlorophenyl-substituted amine under acidic or basic conditions. The reaction conditions may vary, but typically involve heating the reactants in a suitable solvent, such as ethanol or methanol, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl) has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound’s interactions with biological systems can be studied to understand its potential as a bioactive molecule.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
8-Methylene-1,4-dioxaspiro[4.5]decane: This compound shares the spiro linkage but lacks the methanamine and chlorophenyl groups.
1-{1,4-dioxaspiro[4.5]decan-8-yl}methanamine: Similar structure but without the chlorophenyl substitution.
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Contains a carboxylate group instead of the methanamine group.
Uniqueness
1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl) is unique due to the presence of both the spiro linkage and the 3-chlorophenyl-substituted methanamine group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H20ClNO2 |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
[8-(3-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine |
InChI |
InChI=1S/C15H20ClNO2/c16-13-3-1-2-12(10-13)14(11-17)4-6-15(7-5-14)18-8-9-19-15/h1-3,10H,4-9,11,17H2 |
InChI Key |
JTNDOFORRPLZQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CN)C3=CC(=CC=C3)Cl)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4R)-6-(Trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12616065.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate](/img/structure/B12616067.png)
![acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B12616080.png)
![3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol](/img/structure/B12616086.png)
![6-[10-(Anthracen-9-YL)decyl]pentacene](/img/structure/B12616097.png)

![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene](/img/structure/B12616101.png)

![1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616105.png)



![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12616138.png)
